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Compound of Interest

Compound Name: DDO-8958

Cat. No.: B15570812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and

synthesis of DDO-8958, a potent and orally bioavailable BET BD1-selective inhibitor. The

information is curated for researchers, scientists, and professionals in the field of drug

development, with a focus on delivering precise, actionable data and methodologies.

Discovery of DDO-8958: A Structure-Guided
Approach
The discovery of DDO-8958 was the result of a rational, structure-guided design strategy aimed

at achieving selectivity for the first bromodomain (BD1) of the BET (Bromodomain and Extra-

Terminal) family of proteins. The core principle of this discovery was the exploitation of subtle

differences in the amino acid residues between the BD1 and BD2 bromodomains, particularly

through the formation of multi-water bridges to enhance binding affinity and selectivity.

The workflow for the discovery of DDO-8958 can be visualized as a multi-step process,

beginning with computational modeling and culminating in a lead candidate with desirable

pharmacological properties.
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Figure 1: Discovery Workflow for DDO-8958

Synthesis Pathway of DDO-8958
The synthesis of DDO-8958 is achieved through a multi-step synthetic route. A key step in the

synthesis involves a Suzuki coupling reaction. The general synthetic scheme is outlined below.

Starting Materials

Boronate Intermediates (16a-16i)

Compound 18

Suzuki Coupling
(Cs2CO3, Pd(dppf)Cl2·CH2Cl2, 1,4-Dioxane, H2O, 100°C) DDO-8958 (and analogs 2-10)

Click to download full resolution via product page

Figure 2: Generalized Synthesis Pathway of DDO-8958

Quantitative Data Summary
The following tables summarize the key quantitative data for DDO-8958, including its binding

affinity, selectivity, pharmacokinetic properties, and safety profile.

Table 1: Binding Affinity and Selectivity
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Target Assay Kd (nM)[1] IC50 (nM)
Selectivity
(BD1 vs. BD2)

BRD4 BD1 ITC 72[1] - 214-fold[1]

BRD4 BD2 ITC 7370[1] - -

BRD2 BD1 HTRF - Low nM -

BRD3 BD1 HTRF - Low nM -

BRDT BD1 HTRF - >1000 -

Table 2: In Vitro and In Vivo Pharmacokinetics
Parameter Species Value Units

Solubility (pH 7.0) - 203.4[1] µg/mL

SGF Stability (24h) - 87.1[1] % remaining

SIF Stability (24h) - 86.8[1] % remaining

Rat Liver Microsome

Half-life
Rat 0.82[1] h

Rat Liver Microsome

Clearance
Rat 14.4[1] µL/min/mg

Mouse Plasma

Protein Binding
Mouse 81.9[1] %

Oral Bioavailability (F) Mouse 42.2[1] %

t1/2 (IV) Mouse 2.61[1] h

AUC0–t (IV) Mouse 466[1] hng/mL

AUC0–t (Oral) Mouse 986[1] hng/mL

Table 3: Safety Profile
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Assay Target IC50 (µM)

hERG Channel Inhibition hERG 27[1]

CYP450 Inhibition CYP1A2 >10[1]

CYP2C9 >10[1]

CYP2C19 >10[1]

CYP2D6 >10[1]

CYP3A4 >10[1]

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of DDO-8958 and Analogs
Reaction: Suzuki Coupling

Reactants: Boronate intermediate (1.0 eq), Compound 18 (1.2 eq), Cesium Carbonate

(Cs2CO3, 3.0 eq), and Dichloromethane adduct of [1,1'-

Bis(diphenylphosphino)ferrocene]palladium(II) chloride (Pd(dppf)Cl2·CH2Cl2, 0.1 eq).[1]

Solvent: A mixture of 1,4-Dioxane and Water.[1]

Procedure: The reactants are combined in the solvent and heated to 100 °C for 3 hours.[1]

Purification: The crude product is purified by column chromatography to yield the final

compound.

Homogeneous Time-Resolved Fluorescence (HTRF)
Assay for BET Bromodomain Inhibition

Principle: This assay measures the binding of biotinylated histone H4 peptide to the GST-

tagged BET bromodomain protein.

Procedure:
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Test compounds are serially diluted in assay buffer.

The BET bromodomain protein, biotinylated histone peptide, and the test compound are

incubated together.

A solution containing anti-GST-Europium cryptate and Streptavidin-XL665 is added.

After incubation, the HTRF signal is read on a compatible plate reader.

Data Analysis: IC50 values are calculated from the dose-response curves.

Isothermal Titration Calorimetry (ITC) for Binding
Affinity

Principle: ITC directly measures the heat change upon binding of a ligand to a protein to

determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.

Procedure:

The BET bromodomain protein is placed in the sample cell of the calorimeter.

DDO-8958 is loaded into the injection syringe.

The inhibitor is titrated into the protein solution in a series of small injections.

The heat released or absorbed during each injection is measured.

Data Analysis: The binding isotherm is fitted to a suitable model to determine the Kd.[1]

In Vivo Pharmacokinetic Studies in Mice
Animals: Male ICR mice are used for the study.[1]

Dosing:

Intravenous (IV): A single dose of 2 mg/kg is administered.[1]

Oral (PO): A single dose of 10 mg/kg is administered.[1]
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Sample Collection: Blood samples are collected at various time points post-dosing.

Analysis: Plasma concentrations of DDO-8958 are determined by LC-MS/MS.

Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), area under the curve

(AUC), and oral bioavailability (F) are calculated using appropriate software.[1]

CYP450 and hERG Inhibition Assays
CYP450 Inhibition: The inhibitory effects of DDO-8958 on the five major cytochrome P450

isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) are evaluated using a

luminescent assay with specific substrates for each enzyme. IC50 values are determined

from the concentration-response curves.[1]

hERG Inhibition: The potential for DDO-8958 to inhibit the hERG potassium channel is

assessed using an automated patch-clamp assay. The IC50 value is determined by

measuring the inhibition of the hERG tail current at various concentrations of the compound.

[1]

In Vivo Antitumor Efficacy in a Pancreatic Cancer
Xenograft Model

Cell Line: MIA PaCa-2 pancreatic cancer cells are used to establish the xenograft model.[1]

Animals: Immunocompromised mice are used.

Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and

treatment groups. DDO-8958 is administered orally at doses of 40 or 80 mg/kg daily for 14

consecutive days.[1]

Endpoints: Tumor volume and body weight are monitored throughout the study. Tumor

growth inhibition (TGI) is calculated at the end of the study.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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